3-(Trifluoromethoxy)benzotrichloride

Description

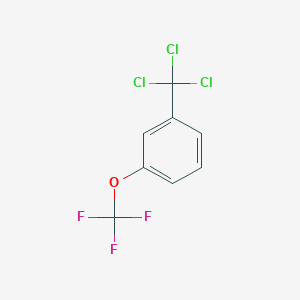

3-(Trifluoromethoxy)benzotrichloride is a halogenated aromatic compound with the molecular formula C₇H₄Cl₃F₃O. Its structure consists of a benzene ring substituted with a trifluoromethoxy group (-OCF₃) at the 3-position and a trichloromethyl group (-CCl₃). This combination of electron-withdrawing groups (EWGs) confers unique reactivity and stability, making it valuable in synthesizing agrochemicals, pharmaceuticals, and advanced materials. The compound’s trifluoromethoxy moiety enhances lipophilicity and metabolic stability, while the trichloromethyl group facilitates electrophilic substitution reactions .

Properties

IUPAC Name |

1-(trichloromethyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-2-1-3-6(4-5)15-8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHSNKRVQRJOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Trifluoromethoxy)benzotrichloride involves several steps and specific reaction conditions. One common method includes the use of trifluoromethoxylation reagents. The process typically involves the reaction of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . Industrial production methods often involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor .

Chemical Reactions Analysis

3-(Trifluoromethoxy)benzotrichloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include trifluoromethyl iodide and copper catalysts . The major products formed from these reactions often include trifluoromethylated aromatic compounds .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Synthesis :

- The compound is utilized in the synthesis of various pharmaceutical agents. Its unique trifluoromethoxy group enhances the biological activity of the resultant compounds, making them suitable for drug development. For example, it has been used as an intermediate in the synthesis of dithiocarbamates, which are evaluated for their cholinesterase inhibitory activity .

-

Materials Science :

- In materials science, 3-(Trifluoromethoxy)benzotrichloride serves as a precursor in the synthesis of polymers and advanced materials. Its properties allow for the incorporation of trifluoromethyl groups into polymeric structures, which can improve thermal stability and chemical resistance.

- Organic Chemistry :

Case Studies

- Dithiocarbamate Synthesis :

- Polymer Development :

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzotrichloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in its biological activity, influencing the compound’s interaction with enzymes and receptors . This interaction can lead to various pharmacological effects, making it a valuable compound in drug development .

Comparison with Similar Compounds

Benzotrichloride (C₆H₅CCl₃)

- Structural Differences : Benzotrichloride lacks the trifluoromethoxy group, featuring only a trichloromethyl substituent on the benzene ring.

- Reactivity: Sulfonation of benzotrichloride occurs predominantly at the 3-position (60% yield for 4-sulfo derivative under SO₃ conditions) .

- Applications : Benzotrichloride is a precursor for dyes and pesticides. The trifluoromethoxy derivative’s enhanced polarity and stability likely expand its utility in fluorinated drug intermediates .

Benzotrifluoride (C₆H₅CF₃)

- Structural Differences : Replaces -CCl₃ with -CF₃ and lacks the -OCF₃ group.

- Reactivity : Sulfonation of benzotrifluoride also occurs at the 3-position, but the -CF₃ group is less reactive toward nucleophilic substitution compared to -CCl₃. The -OCF₃ group in 3-(Trifluoromethoxy)benzotrichloride may further reduce electrophilic substitution rates due to stronger electron-withdrawing effects .

- Physical Properties : Benzotrifluoride has a lower boiling point (102°C) compared to benzotrichloride (214°C). The trifluoromethoxy analog likely has an intermediate boiling point due to increased molecular weight and polarity .

2-Chloro-5-(Trifluoromethoxy)benzoyl Chloride (CAS 1261731-24-1)

- Structural Differences : Features a benzoyl chloride group (-COCl) with -Cl and -OCF₃ substituents at positions 2 and 5, respectively.

- Reactivity : The acyl chloride group enables nucleophilic acyl substitution (e.g., forming amides or esters), whereas this compound’s -CCl₃ group favors electrophilic aromatic substitution.

- Applications : Used in synthesizing herbicides and pharmaceutical intermediates. The trichloromethyl derivative may offer broader utility in cross-coupling reactions due to its multiple reactive sites .

Key Data and Research Findings

Table 1: Sulfonation Reactivity of Related Compounds

Table 2: Molecular Formulas and Substituents

Application and Stability Considerations

- Pharmaceuticals : The trifluoromethoxy group in this compound is featured in patented compounds like (R)-5-carbamylpyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate, indicating its role in kinase inhibitors or CNS drugs .

- Stability : The -OCF₃ group resists hydrolysis better than -OCH₃, while -CCl₃ is prone to hydrolysis under basic conditions. This duality requires careful handling in synthetic processes .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(trifluoromethoxy)benzotrichloride, and how can purity be optimized?

This compound can be synthesized via sulfonation of benzotrichloride derivatives using sulfur trioxide (SO₃), which selectively substitutes the sulfonic acid group at the 3-position of the benzene ring . To optimize purity, fractional distillation under reduced pressure (e.g., 15 mmHg) is critical, as indicated by analogous trifluoromethoxy-substituted compounds with boiling points around 90–92°C . Post-synthesis characterization via NMR and GC-MS is essential to confirm the absence of byproducts like 2- or 4-isomers, which may arise due to incomplete regioselectivity .

Basic: What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹⁹F NMR : To confirm the trifluoromethoxy group (-OCF₃) and trichloromethyl (-CCl₃) positions. The deshielded aromatic protons adjacent to electron-withdrawing groups show distinct splitting patterns .

- Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., loss of Cl⁻ or CF₃O⁻ groups) help validate molecular structure .

- FT-IR : Peaks near 1100–1200 cm⁻¹ confirm C-F and C-O-C stretching vibrations .

- Elemental Analysis : Critical for verifying halogen content (Cl, F) with <1% deviation from theoretical values .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields due to its corrosive nature .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., HCl gas) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

- Carcinogenicity Mitigation : Limit skin contact, as benzotrichloride derivatives are linked to squamous-cell carcinomas in murine models .

Advanced: How does the electronic effect of the trifluoromethoxy group influence the reactivity of this compound in nucleophilic substitutions?

The -OCF₃ group is a strong electron-withdrawing meta-director, which polarizes the aromatic ring and enhances electrophilicity at the 3-position. This facilitates nucleophilic attack (e.g., by amines or alkoxides) at the trichloromethyl group. Kinetic studies of analogous compounds show accelerated SN2 reactivity compared to non-fluorinated analogs due to inductive effects lowering the transition-state energy . However, steric hindrance from the -OCF₃ group may reduce yields in bulky nucleophile reactions, necessitating optimized solvent systems (e.g., DMF or THF) .

Advanced: How can contradictory data on the compound’s toxicity be resolved in risk assessment?

While benzotrichloride is classified as carcinogenic in mice (skin and forestomach tumors) , discrepancies arise in extrapolating these results to humans. To resolve this:

- Mechanistic Studies : Investigate metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) using in vitro hepatocyte models .

- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) data across species using probabilistic modeling .

- Structural Analogues : Cross-reference toxicity data from related compounds like 3-chloro-4-(trifluoromethoxy)aniline (oral LD₅₀ > 500 mg/kg in rats) to infer relative hazards .

Advanced: What strategies improve regioselectivity in synthesizing derivatives like 3-(trifluoromethoxy)benzylamines?

- Catalytic Control : Use Pd/Cu-catalyzed cross-coupling to introduce substituents while preserving the -OCF₃ group .

- Protecting Groups : Temporarily block reactive sites (e.g., trichloromethyl) with trimethylsilyl groups during functionalization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the benzylic position without side reactions .

Advanced: How is this compound applied in medicinal chemistry, particularly in kinase inhibitor design?

The trifluoromethoxy group enhances metabolic stability and bioavailability in drug candidates. For example:

- Piperazine Derivatives : The compound serves as a precursor for 4-(3-(trifluoromethoxy)benzyl)piperazine scaffolds, which show high affinity for serotonin receptors .

- Protease Inhibitors : Its trichloromethyl group can be hydrolyzed to carboxylic acids, forming key pharmacophores in HCV NS3/4A protease inhibitors .

Advanced: What computational methods predict the environmental persistence of this compound?

- QSAR Modeling : Estimate biodegradation half-lives using fragment-based descriptors (e.g., CF₃O- contributes to persistence) .

- Molecular Dynamics : Simulate hydrolysis rates in aqueous environments; the -CCl₃ group hydrolyzes faster than -CF₃O-, reducing long-term bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.